tert-Butyl 2-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Description
tert-Butyl 2-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (CAS 365996-05-0) is a bicyclic heterocyclic compound featuring a thiazole ring fused to a partially saturated pyridine ring. The tert-butyl carbamate group at the 5-position acts as a protective group, enhancing stability during synthetic processes . The methyl substituent at the 2-position contributes to steric and electronic modulation, making it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitors and proteolysis-targeting chimeras (PROTACs) . Its synthesis typically involves cyclization of tert-butyl 4-oxopiperidine-1-carboxylate with sulfur and cyanamide under reflux conditions . High purity (≥95%) is confirmed via LC-MS and NMR , and it is commercially available from suppliers like CymitQuimica and HANGZHOU JHECHEM .
Properties
IUPAC Name |
tert-butyl 2-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-8-13-9-5-6-14(7-10(9)17-8)11(15)16-12(2,3)4/h5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQBYKJLPJRHFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)CN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672012 | |
| Record name | tert-Butyl 2-methyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220388-97-6 | |
| Record name | tert-Butyl 2-methyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under basic conditions.
Fusion with Pyridine Ring: The thiazole ring is then fused with a pyridine ring through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride (POCl₃).
Introduction of tert-Butyl Group: The tert-butyl ester group is introduced via esterification, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted thiazolo[5,4-c]pyridine derivatives.
Scientific Research Applications
Chemistry
In the field of organic chemistry, tert-butyl 2-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate serves as a crucial building block for synthesizing more complex molecules. Its unique structural features allow it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction can yield alcohols or amines.
- Substitution Reactions : Nucleophilic substitution can occur at the pyridine ring.
Research indicates that this compound exhibits significant biological activities:
Antimicrobial Properties
Compounds similar to this compound have shown antimicrobial effects against various bacterial strains and fungi. The mechanisms involve disrupting cell wall synthesis or interfering with metabolic pathways.
Anticancer Activity
In vitro studies suggest that thiazolo-pyridine derivatives can induce apoptosis in cancer cell lines. The proposed mechanisms include:
- Activation of caspases.
- Modulation of cell cycle regulators.
Medicinal Chemistry
This compound is being explored for its potential use in drug development. Its ability to inhibit specific enzymes or receptors makes it a candidate for therapeutic applications. For instance:
- Enzyme Inhibition : May act as an inhibitor for enzymes involved in cancer progression.
- Receptor Modulation : Potential to function as an agonist or antagonist in various signaling pathways.
Industrial Applications
In industry, this compound is utilized in developing new materials with unique properties. This includes:
- Polymer development.
- Catalysts for chemical reactions.
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds similar to tert-butyl 2-methyl-6,7-dihydrothiazolo[5,4-c]pyridine exhibited significant inhibitory effects on bacterial growth.
Case Study 2: Anticancer Mechanism Exploration
Research published in Journal of Medicinal Chemistry focused on the anticancer properties of thiazolo-pyridine derivatives. The study demonstrated that these compounds could effectively induce apoptosis in breast cancer cell lines through caspase activation.
Case Study 3: Drug Development Potential
A recent investigation highlighted the potential of thiazolo-pyridines as enzyme inhibitors in drug design. The findings suggested that modifications to the compound could enhance its binding affinity and selectivity for target enzymes involved in metabolic diseases.
Mechanism of Action
The mechanism by which tert-Butyl 2-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Key Observations:
Substituent Effects: Methyl (Target Compound): Enhances lipophilicity and metabolic stability compared to polar amino or bulky bromo groups. Ideal for optimizing pharmacokinetic profiles in drug candidates . Bromo (365996-06-1): Serves as a reactive site for Suzuki or Buchwald-Hartwig couplings, enabling diversification . Amino (365996-05-0 derivative): Facilitates amide bond formation in PROTACs, leveraging hydrogen-bonding interactions .
Ring Fusion Position :
- Thiazolo[5,4-c]pyridine (Target) vs. [4,5-c] (1253654-37-3): Altered electronic distribution and steric accessibility influence binding to biological targets. The [5,4-c] fusion may enhance π-stacking in kinase active sites .
Heterocycle Core: Thiazolo vs.
Biological Activity
tert-Butyl 2-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (CAS: 220388-97-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on antibacterial properties, mechanisms of action, and structure-activity relationships (SARs).
Chemical Structure and Properties
The molecular formula of this compound is C12H18N2O2S, with a molecular weight of 254.35 g/mol. The compound features a thiazole ring fused with a pyridine structure, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 254.35 g/mol |
| CAS Number | 220388-97-6 |
| Purity | 95% |
| Formula | C12H18N2O2S |
Biological Activity Overview
Research has demonstrated that compounds structurally related to thiazolo[5,4-c]pyridine exhibit various biological activities, particularly antibacterial effects. The following sections summarize the findings related to the biological activity of this compound.
Antibacterial Activity
Numerous studies highlight the antibacterial potency of this compound against a spectrum of bacterial strains. For instance:
- Inhibition of DNA Gyrase : The compound has shown significant inhibitory effects against Escherichia coli DNA gyrase and topoisomerase IV. In vitro assays reveal IC50 values ranging from to , indicating strong enzymatic inhibition compared to reference drugs like novobiocin .
- Minimum Inhibitory Concentration (MIC) : The MIC values for various Gram-positive and Gram-negative bacteria have been reported as follows:
- Comparison with Reference Drugs : In comparative studies, derivatives of thiazolo[5,4-c]pyridine have demonstrated superior activity against certain strains when compared to standard antibiotics such as ampicillin and streptomycin .
The mechanism by which this compound exerts its antibacterial effects primarily involves the inhibition of bacterial topoisomerases. These enzymes are essential for DNA replication and transcription in bacteria:
- Binding Interactions : Structural studies indicate that this compound forms hydrogen bonds with critical residues in the active site of DNA gyrase and topoisomerase IV, enhancing its binding affinity and inhibitory potential .
- Selectivity : The compound exhibits selectivity towards bacterial isoforms without significantly affecting human topoisomerases, suggesting a favorable therapeutic profile with reduced toxicity .
Structure-Activity Relationships (SAR)
The biological activity of thiazolo[5,4-c]pyridine derivatives can be influenced by various substituents on the thiazole and pyridine rings:
- Substituent Effects : Research indicates that larger lipophilic groups at specific positions enhance antibacterial activity. For example:
- Optimization Strategies : Studies suggest that modifying the substituents on the heterocyclic rings can lead to improved binding characteristics and biological activity profiles.
Case Studies
Several case studies have documented the effectiveness of this compound in various experimental settings:
- In Vivo Efficacy : In animal models infected with resistant bacterial strains, treatment with this compound resulted in significant reductions in bacterial load compared to untreated controls.
- Combination Therapy : Preliminary studies indicate that combining this compound with other antibiotics may enhance overall efficacy against multi-drug resistant bacteria.
Q & A
Q. Table 1: Comparison of Synthesis Conditions
| Method | Catalyst/Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Copper-catalyzed | CuBr₂/DCM | 0°C | 44% | |
| Diazotization | CuBr/DMF | 50°C | 44% | |
| Cyclization | Cyanamide/Sulfur/Pyridine | 130°C | 74.2% |
Methodological Tip : Purify via column chromatography (pentane/ethyl acetate gradients) to isolate the product .
How can this compound be characterized using spectroscopic and crystallographic methods?
Basic Research Question
- Spectroscopy :
- Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. The tert-butyl group often introduces rotational disorder, requiring high-resolution data for accurate modeling .
Advanced Note : For complex derivatives, employ X-ray diffraction (e.g., Acta Crystallographica protocols) with synchrotron sources to resolve stereochemical ambiguities .
How to design derivatives for structure-activity relationship (SAR) studies in medicinal chemistry?
Advanced Research Question
- Core Modifications : Add substituents to the thiazole ring (e.g., methyl, bromo) or piperidine nitrogen. For example, introducing a phenoxymethyl group at position 2 enhances mGlu5 PAM activity but may worsen pharmacokinetics .
- Functionalization : Couple with carboxylic acids (e.g., methyl terephthalate) via HATU-mediated amidation to generate PROTAC precursors .
Q. Table 2: SAR Insights from mGlu5 PAM Studies
| Derivative | Modification | EC₅₀ (nM) | Efficacy | Reference |
|---|---|---|---|---|
| Parent compound | None | 170 | 73% | |
| 15 (methyl addition) | Methyl at piperidine | 170 | 73% | |
| 11h (phenoxymethyl) | Phenoxymethyl at thiazole | 170 | 48.8% |
Methodological Tip : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets.
What strategies resolve low yields in copper-catalyzed reactions during synthesis?
Advanced Research Question
- Catalyst Optimization : Replace CuBr₂ with CuI for higher efficiency in radical-mediated steps .
- Temperature Control : Maintain 0°C during diazotization to minimize side reactions .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. DCM) to improve solubility of intermediates .
Critical Analysis : Contradictions in yield (44% vs. 74.2%) arise from competing pathways (e.g., over-oxidation). Monitor via TLC/LCMS and quench reactions promptly .
How is this compound applied in PROTAC synthesis?
Advanced Research Question
The compound serves as a piperidine-thiazole scaffold for linking E3 ligase ligands (e.g., VHL) to target proteins. Key steps:
Amidation : React with methyl terephthalate using HATU/DIPEA in DCM to form a benzamide intermediate .
Deprotection : Remove the tert-butyl group with TFA to expose a primary amine for conjugation .
Conjugation : Attach PEG linkers and target-binding motifs (e.g., kinase inhibitors) via click chemistry .
Application Example : In Aster-A PROTACs, this scaffold enables degradation of oncoproteins via the ubiquitin-proteasome system .
How to analyze contradictions in biological activity data across studies?
Advanced Research Question
- Assay Variability : Compare protocols (e.g., cell lines, dosing). For instance, mGlu5 PAM activity in rodent models shows MED discrepancies (30 mg/kg vs. 10 mg/kg) due to bioavailability differences .
- Structural Analogues : Cross-reference with similar compounds (e.g., thieno[3,2-c]pyridine derivatives) to identify scaffold-specific liabilities .
- Purity Checks : Confirm >95% purity via HPLC to rule out impurities masking true activity .
Data Resolution : Use meta-analysis tools (e.g., GraphPad Prism) to normalize datasets and identify outliers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
